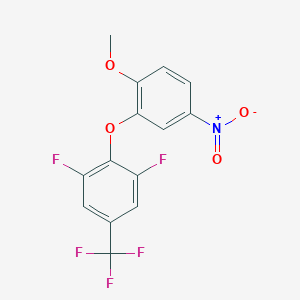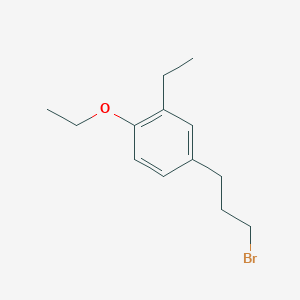
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)-5-(trifluoromethoxy)benzene and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents include ethanol or methanol.
Synthetic Route: The synthetic route involves the nucleophilic substitution of the hydrazine moiety onto the aromatic ring. This can be achieved through a series of steps, including halogenation, nucleophilic substitution, and deprotection.
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways involved depend on the biological context and the target of interest. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-(Difluoromethoxy)phenyl)hydrazine and 1-(3-(Trifluoromethoxy)phenyl)hydrazine share structural similarities but differ in the presence and position of fluorine atoms.
Uniqueness: The presence of both difluoromethoxy and trifluoromethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H7F5N2O2 |
|---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
[3-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-5-1-4(15-14)2-6(3-5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI-Schlüssel |
RXLVSASILQXZTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)


